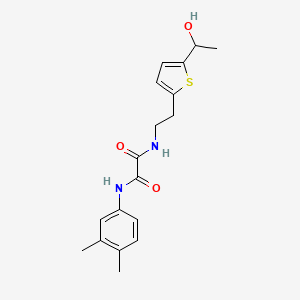

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-11-4-5-14(10-12(11)2)20-18(23)17(22)19-9-8-15-6-7-16(24-15)13(3)21/h4-7,10,13,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHPAYQJXTVSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting an appropriate amine with oxalyl chloride, followed by coupling with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the synthesis of novel polymers or materials with specific electronic properties.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N1-(3,4-dimethylphenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide: Similar structure but lacks the hydroxyethyl group.

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the hydroxyethyl-substituted thiophene ring and the oxalamide linkage, which confer specific chemical and biological properties not found in its analogs.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Oxalamide Backbone : A central oxalamide group that is crucial for its biological activity.

- Substituents : The presence of a 3,4-dimethylphenyl group and a thiophen-2-yl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxalamide Linkage : This is achieved through the reaction of appropriate amines with oxalic acid derivatives.

- Introduction of Aromatic Substituents : The incorporation of the 3,4-dimethylphenyl and thiophen-2-yl groups is performed using electrophilic aromatic substitution reactions.

The biological activity of this compound may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity through competitive or non-competitive inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Anticancer Properties : Preliminary results suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

| Study Type | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | Induction of apoptosis | |

| Antimicrobial | E. coli | Inhibition of growth | |

| Enzyme Inhibition | Human Liver Enzymes | Reduced enzyme activity |

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Case Study 1 : A related oxalamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance efficacy.

- Case Study 2 : Compounds with thiophene moieties have been associated with improved bioavailability and pharmacokinetic profiles in preclinical trials.

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(3,4-dimethylphenyl)-N2-(indolin-1-yl)... | Lacks thiophenyl group | Different enzyme interactions |

| N1-(3,4-dimethylphenyl)-N2-(thiophen-2-yl)... | Lacks indolinyl group | Altered pharmacodynamics |

| N1-(3,4-dimethylphenyl)-N2-[other variations] | Varies in substituents | Varies widely in activity |

Q & A

Q. What are the key synthetic steps and optimization strategies for N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide?

The synthesis involves coupling aromatic and heterocyclic precursors via oxalamide bond formation. Critical steps include:

- Amide bond formation : Reacting 3,4-dimethylphenylamine with oxalyl chloride under anhydrous conditions.

- Thiophene-ethylamine coupling : Introducing the thiophene-hydroxyethyl moiety via nucleophilic substitution.

- Purification : Chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to prevent side reactions), and catalytic additives (e.g., DMAP for amidation efficiency) .

Q. Which analytical techniques are essential for structural characterization of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and amide linkages. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the oxalamide NH resonates near δ 8.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at 413.2 Da).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

| Property | Value/Description |

|---|---|

| Molecular weight | ~413.5 g/mol |

| Solubility | DMSO >50 mg/mL; aqueous <1 mg/mL |

| LogP (lipophilicity) | 3.2 ± 0.3 (predicts membrane permeability) |

| Stability studies under varying pH (e.g., degradation at pH <3) and light exposure are recommended to ensure compound integrity during assays . |

Advanced Research Questions

Q. How to design a study evaluating the compound’s bioactivity and molecular targets?

- In vitro assays : Use enzyme inhibition screens (e.g., kinase panels) and cell viability assays (MTT/XTT) to identify preliminary activity.

- Molecular docking : Employ software like AutoDock Vina to predict binding to targets (e.g., COX-2 or EGFR kinases) by aligning the thiophene and dimethylphenyl groups into hydrophobic pockets .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, on/off rates) for identified targets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., serum interference) or impurity profiles. Mitigation strategies:

- Comparative purity analysis : Use HPLC to verify batch consistency.

- Dose-response curves : Establish EC/IC values under standardized conditions (e.g., 48-hour incubation).

- Structural analogs : Test derivatives (e.g., replacing hydroxyethyl with methoxy) to isolate pharmacophoric groups responsible for activity .

Q. What strategies optimize derivative synthesis for enhanced pharmacological activity?

- Functional group modification :

- Hydroxyethyl oxidation : Convert to ketone (using KMnO) to improve metabolic stability.

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl) to modulate electron density and binding affinity .

- Structure-activity relationship (SAR) : Systematically vary substituents on the phenyl and thiophene rings, then assess cytotoxicity (e.g., HepG2 cells) and selectivity (e.g., cancer vs. normal cell lines) .

Methodological Notes

- Data validation : Cross-referenced structural and synthetic data from peer-reviewed analogs (e.g., ).

- Advanced tools : Recommended docking software (AutoDock Vina) and SPR are industry standards for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.